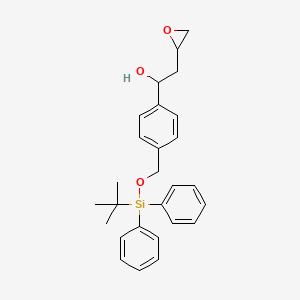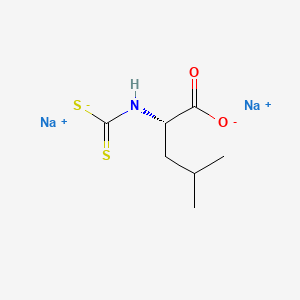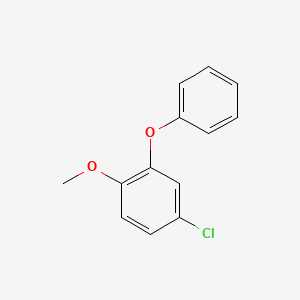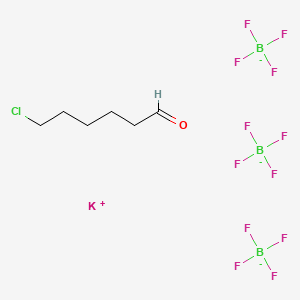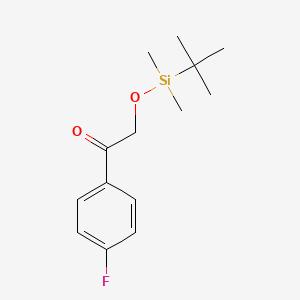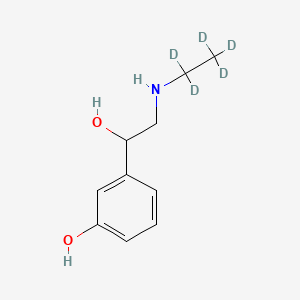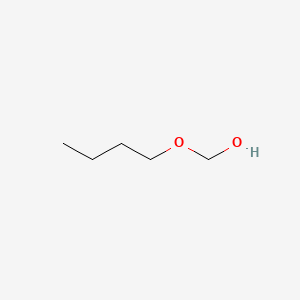
Butoxymethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxymethanol, also known as 2-Butoxyethanol, is an organic compound with the chemical formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor. This compound belongs to the family of glycol ethers and is a butyl ether of ethylene glycol . It is widely used as a solvent in various industrial and domestic products due to its surfactant properties .
Preparation Methods
Butoxymethanol can be synthesized through two main processes:
Ethoxylation Reaction: This involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction can be represented as[ \text{C}_2\text{H}_4\text{O} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OC}_2\text{H}_4\text{OH} ]
Etherification: This process involves the reaction of butanol with 2-chloroethanol.
Chemical Reactions Analysis
Butoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxyacetic acid.
Reduction: It can be reduced to form butoxyethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Butoxymethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in the synthesis of various chemical compounds.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used as a solvent in the formulation of pharmaceuticals.
Industry: It is used in the production of paints, coatings, cleaning products, and inks.
Mechanism of Action
The mechanism of action of butoxymethanol involves its ability to act as a surfactant, reducing the surface tension of liquids. This property makes it effective in dissolving and dispersing other substances. It interacts with molecular targets such as cell membranes, leading to increased permeability and solubilization of various compounds .
Comparison with Similar Compounds
Butoxymethanol is similar to other glycol ethers such as 2-Methoxyethanol and 2-Ethoxyethanol. it is unique due to its butyl group, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and lower volatility compared to 2-Methoxyethanol and 2-Ethoxyethanol .
Similar compounds include:
- 2-Methoxyethanol
- 2-Ethoxyethanol
- Ethylene glycol
Properties
CAS No. |
3085-35-6 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
butoxymethanol |
InChI |
InChI=1S/C5H12O2/c1-2-3-4-7-5-6/h6H,2-5H2,1H3 |
InChI Key |
CRHLZRRTZDFDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


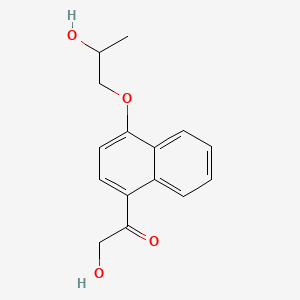

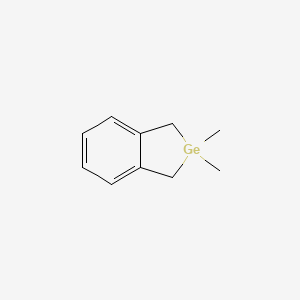
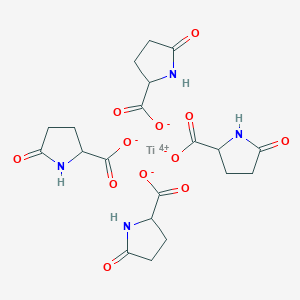
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
